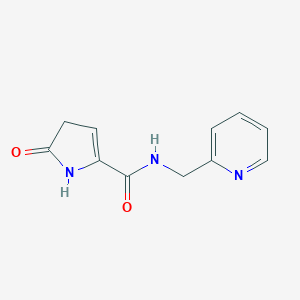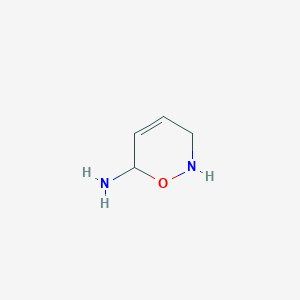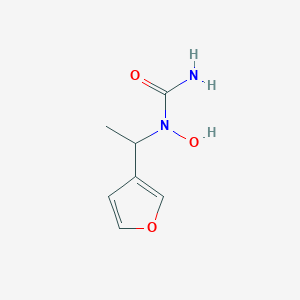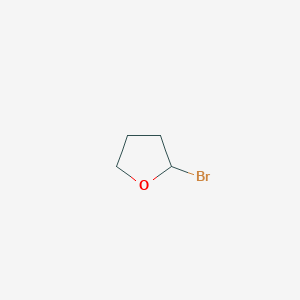
2-Bromotetrahydrofuran
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl bromide can be synthesized through the bromination of tetrahydrofurfuryl alcohol. One common method involves the reaction of tetrahydrofurfuryl alcohol with hydrobromic acid (HBr) in the presence of a catalyst . The reaction typically proceeds under mild conditions, resulting in the formation of tetrahydrofurfuryl bromide.
Industrial Production Methods: In industrial settings, the production of tetrahydrofurfuryl bromide often involves the use of thionyl bromide (SOBr2) or phosphorus tribromide (PBr3) as brominating agents . These methods are preferred due to their efficiency and high yield. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrofurfuryl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH), and other strong bases.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Tetrahydrofurfuryl ethers.
Reduction: Tetrahydrofurfuryl alcohol.
Oxidation: Tetrahydrofurfuryl aldehyde, carboxylic acids.
Aplicaciones Científicas De Investigación
Tetrahydrofurfuryl bromide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tetrahydrofurfuryl bromide primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules . This reactivity makes it a valuable reagent in organic synthesis, allowing for the introduction of the tetrahydrofurfuryl group into various substrates. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparación Con Compuestos Similares
Tetrahydrofuran (THF): A widely used solvent in organic chemistry, known for its ability to dissolve a wide range of compounds.
Tetrahydrofurfuryl alcohol: A precursor to tetrahydrofurfuryl bromide, used in the synthesis of various organic compounds.
Furfuryl alcohol: Another related compound, used in the production of resins and as a solvent.
Uniqueness: Tetrahydrofurfuryl bromide is unique due to its bromine functional group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in nucleophilic substitution reactions, where the bromine atom can be readily replaced by other nucleophiles .
Propiedades
IUPAC Name |
2-bromooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-4-2-1-3-6-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEDHUWRUQKFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


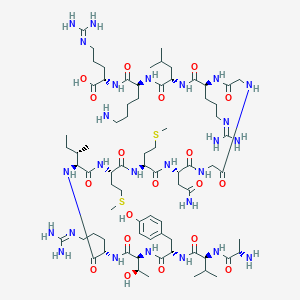
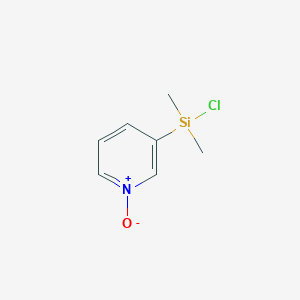

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)
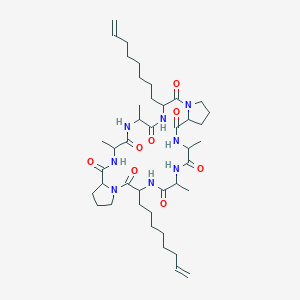
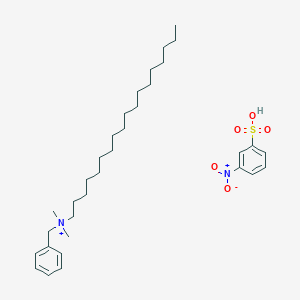

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)
